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Compound of Interest

Compound Name:
2-(4-aminophenyl)isoindoline-1,3-

dione

Cat. No.: B1268519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently reported data on the synthesis

and biological activity of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. The

information presented is collated from various scientific publications and patents to serve as a

resource for the independent verification of this compound.

Quantitative Data Summary
The following tables summarize key quantitative data from various sources regarding the

synthesis and biological activity of Ibrutinib.

Table 1: Comparison of Reported Ibrutinib Synthesis Yields and Purity
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Reference/Source
Synthetic Route
Highlights

Reported Yield Reported Purity

Honigberg et al.

(Patent)

Coupling of 4-amino-

3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidine with a

chiral piperidine

intermediate via

Mitsunobu reaction,

followed by

deprotection and

acylation.[1] This

route is noted to have

a low yield in the

Mitsunobu step.[2]

~8.1% (overall) Not Specified

Janssen (Patent)

Reaction of 3-bromo-

4-aminopyrazolo[3,4-

d]pyrimidine with 4-

phenoxybenzeneboro

nic acid (Suzuki

coupling), followed by

condensation with a

chiral alcohol,

protection/deprotectio

n steps, and final

acylation.[3]

21.5% (overall) 92.5%

TREA Technology

(Patent)

Final acylation step of

(R)-1-(piperidin-3-

yl)-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-4-amine

with acryloyl chloride.

[1]

91% (final step) >99%
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CN107674079B

(Patent)

Acylation of (R)-3-(4-

phenoxyphenyl)-1-

(piperidin-3-yl)-1H-

pyrazolo[3,4-

d]pyrimidin-4-amine

with 1H-benzo[d][1][4]

[5]triazol-1-yl acrylate.

Not Specified >99.50%

Kriegelstein et al.,

2021

Multi-step synthesis

for the preparation of

isotopically labeled

[13C6]-Ibrutinib.[6]

7% (overall) Not Specified

Table 2: Comparison of Reported Ibrutinib Biological Activity (IC50 Values)
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Target Kinase Reported IC50 (nM) Reference/Source

BTK 0.5
Abcam, MedChemExpress[7],

Honigberg et al.

BTK <0.5 Davids et al.

BLK 0.8 Abcam

BMX 1.0 Abcam

CSK 3.4 Xiao et al.

EGFR 5.6 Abcam

FGR 2.0 Abcam

HCK 1.0 Abcam

ITK 10.0 Abcam

JAK3 16.0 Abcam

LYN 1.4 Abcam

SRC 2.0 Abcam

TEC 78.0 Uckun et al.[8]

HER2 9.4 Abcam

HER4 3.0 Abcam

Experimental Protocols
Synthesis of Ibrutinib via Suzuki Coupling and Acylation
(Representative Protocol)
This protocol is a composite based on general steps described in the patent literature.[2][3]

Suzuki Coupling: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with (4-

phenoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a

base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction
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is heated under reflux until completion. The product, 4-amino-3-(4-phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidine, is isolated by filtration and purified.

Mitsunobu Reaction: The product from step 1 is reacted with a Boc-protected chiral

piperidinol (e.g., (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate) in the presence of

triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF) at low

temperature. The reaction is slowly warmed to room temperature.

Deprotection: The Boc-protecting group is removed from the product of step 2 using a strong

acid, such as hydrochloric acid (HCl) in a solvent like dioxane or trifluoroacetic acid (TFA) in

dichloromethane (DCM).

Acylation: The resulting amine is dissolved in a suitable solvent (e.g., DCM or THF) and

treated with acryloyl chloride in the presence of a base (e.g., triethylamine or

diisopropylethylamine) at 0°C to room temperature to yield Ibrutinib.

Purification: The final product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., methanol/water).[3]

BTK Enzymatic Activity Assay (Representative Protocol)
This protocol is based on commercially available ADP-Glo™ and Transcreener® ADP² kinase

assay kits.[5][9][10][11]

Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20

mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g.,

poly(Glu, Tyr) 4:1).

Inhibitor Preparation: Prepare serial dilutions of Ibrutinib in the kinase reaction buffer

containing a small percentage of DMSO.

Kinase Reaction: In a 96-well or 384-well plate, add the kinase reaction buffer, the BTK

enzyme, and the Ibrutinib dilutions. Incubate for a short period to allow for inhibitor binding.

Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of ADP produced.

For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP. Then,

add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

For Transcreener® ADP² Assay: Add the Transcreener® ADP² detection mix containing an

ADP antibody and a tracer. The amount of ADP is measured by a change in fluorescence

polarization or TR-FRET.

Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The

IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: The BTK signaling pathway and the inhibitory action of Ibrutinib.
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Caption: General experimental workflow for the synthesis and biological evaluation of Ibrutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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